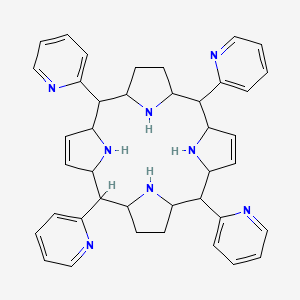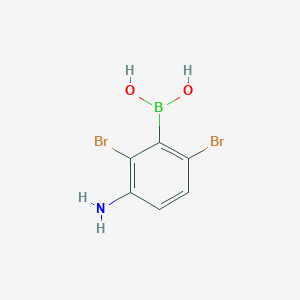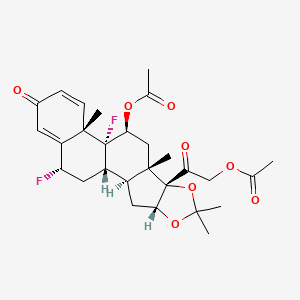
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (2R,3S) configuration. The compound is a derivative of dioxane, a heterocyclic organic compound, and contains two carboxylic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of solvents like xylene, and the product is purified through crystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-1,4-dioxane-2,3-dicarboxylic acid: Another stereoisomer with different biological and chemical properties.
(2S,3S)-1,4-dioxane-2,3-dicarboxylic acid: Another stereoisomer with unique characteristics.
Uniqueness
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various applications where stereochemistry plays a crucial role .
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
(2S,3R)-1,4-dioxane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-5(8)3-4(6(9)10)12-2-1-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Clave InChI |
XUZZZKIOMAMVTK-ZXZARUISSA-N |
SMILES isomérico |
C1CO[C@@H]([C@@H](O1)C(=O)O)C(=O)O |
SMILES canónico |
C1COC(C(O1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)








![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

